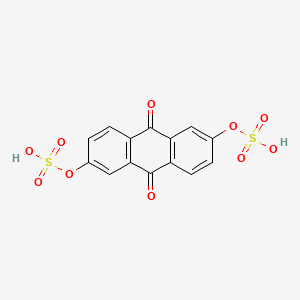
9,10-Dioxo-9,10-dihydroanthracene-2,6-diyl bis(hydrogen sulfate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Dioxo-9,10-dihydroanthracene-2,6-diyl bis(hydrogen sulfate): is an organic compound that belongs to the class of anthraquinones Anthraquinones are known for their diverse applications in dyes, pigments, and as intermediates in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Dioxo-9,10-dihydroanthracene-2,6-diyl bis(hydrogen sulfate) typically involves the sulfonation of 9,10-dioxo-9,10-dihydroanthracene. The reaction is carried out using sulfuric acid or oleum as the sulfonating agent. The reaction conditions include:
Temperature: The reaction is usually conducted at elevated temperatures, ranging from 50°C to 100°C.
Reaction Time: The reaction time can vary from a few hours to overnight, depending on the desired yield and purity.
Solvent: The reaction is often performed in a solvent such as dichloromethane or chloroform to facilitate the dissolution of the reactants and products.
Industrial Production Methods
In an industrial setting, the production of 9,10-Dioxo-9,10-dihydroanthracene-2,6-diyl bis(hydrogen sulfate) may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
9,10-Dioxo-9,10-dihydroanthracene-2,6-diyl bis(hydrogen sulfate): undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding hydroquinone form.
Substitution: The hydrogen sulfate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Nucleophiles: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher anthraquinone derivatives, while reduction can produce hydroquinone derivatives.
Scientific Research Applications
9,10-Dioxo-9,10-dihydroanthracene-2,6-diyl bis(hydrogen sulfate): has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and dyes.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is utilized in the production of pigments, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 9,10-Dioxo-9,10-dihydroanthracene-2,6-diyl bis(hydrogen sulfate) involves its interaction with molecular targets and pathways in biological systems. The compound can undergo redox reactions, influencing cellular processes such as oxidative stress and apoptosis. Its ability to form reactive oxygen species (ROS) is a key factor in its biological activity.
Comparison with Similar Compounds
9,10-Dioxo-9,10-dihydroanthracene-2,6-diyl bis(hydrogen sulfate): can be compared with other anthraquinone derivatives, such as:
9,10-Anthraquinone: The parent compound, which lacks the hydrogen sulfate groups.
1,4-Dihydroxyanthraquinone: A derivative with hydroxyl groups instead of hydrogen sulfate groups.
2,6-Dihydroxyanthraquinone: Another hydroxylated derivative with different substitution patterns.
The uniqueness of 9,10-Dioxo-9,10-dihydroanthracene-2,6-diyl bis(hydrogen sulfate) lies in its specific functional groups, which impart distinct chemical and biological properties compared to other anthraquinone derivatives.
Properties
CAS No. |
671778-15-7 |
|---|---|
Molecular Formula |
C14H8O10S2 |
Molecular Weight |
400.3 g/mol |
IUPAC Name |
(9,10-dioxo-6-sulfooxyanthracen-2-yl) hydrogen sulfate |
InChI |
InChI=1S/C14H8O10S2/c15-13-9-3-1-7(23-25(17,18)19)5-11(9)14(16)10-4-2-8(6-12(10)13)24-26(20,21)22/h1-6H,(H,17,18,19)(H,20,21,22) |
InChI Key |
LWKXZSDLHZQILR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1OS(=O)(=O)O)C(=O)C3=C(C2=O)C=C(C=C3)OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


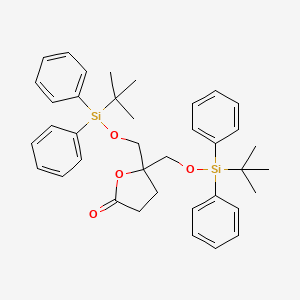
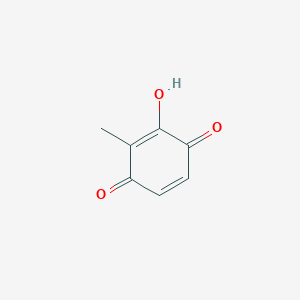
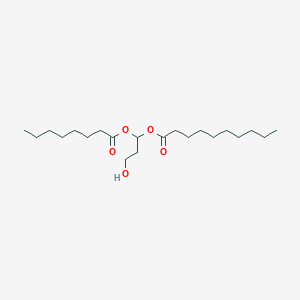
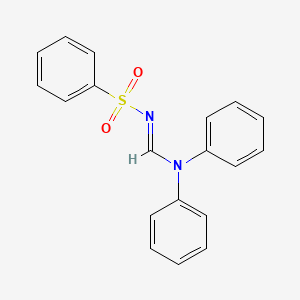
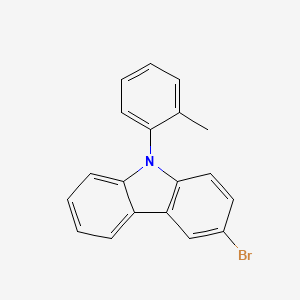
![9-bromo-10-[4-(3,5-diphenylphenyl)phenyl]anthracene](/img/structure/B13141159.png)
![4,9-Dibromo-2,7-didodecylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B13141168.png)
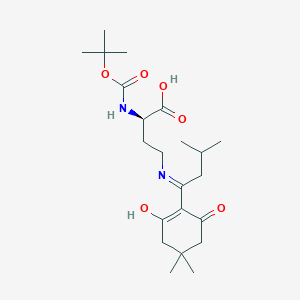
![[3,3'-Bipyridin]-6(1H)-one, 6'-[(1-cyclobutyl-4-piperidinyl)oxy]-1-ethyl-](/img/structure/B13141180.png)
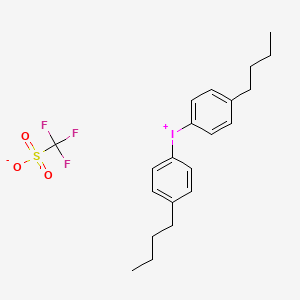
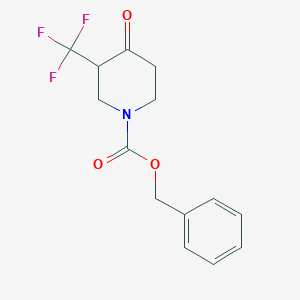
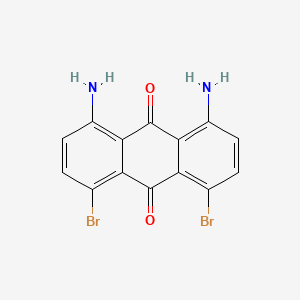
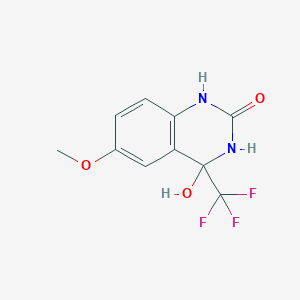
![Benzene,1-[(1Z)-2-chloroethenyl]-3-nitro-](/img/structure/B13141197.png)
